Agn-PC-004W8R
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
918825-11-3 |
|---|---|
Molecular Formula |
C11H14F3NO4S |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
3-[[2-(trifluoromethoxy)phenyl]methylamino]propane-1-sulfonic acid |
InChI |
InChI=1S/C11H14F3NO4S/c12-11(13,14)19-10-5-2-1-4-9(10)8-15-6-3-7-20(16,17)18/h1-2,4-5,15H,3,6-8H2,(H,16,17,18) |
InChI Key |
CDLSNGMTUXUNCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCS(=O)(=O)O)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Template Method: This method requires a prefabricated template with quantities of pores to pattern the nanowires.
Electrochemical Method: This involves the use of electrochemical cells to deposit the compound onto a substrate.
Wet Chemical Method: This method involves chemical reactions in a liquid phase to produce the desired compound.
Polyol Method: This involves the reduction of metal precursors in a polyol medium, often resulting in high-purity products.
Chemical Reactions Analysis
Agn-PC-004W8R undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Agn-PC-004W8R has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of other chemical compounds and as a catalyst in various chemical reactions.
Medicine: It is being explored for its potential therapeutic properties and as a component in drug development.
Industry: It is used in the production of various industrial products, including coatings, adhesives, and electronic materials.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Agn-PC-004W8R belongs to the boronic acid family, which is widely used in Suzuki-Miyaura cross-coupling reactions. Two structurally analogous compounds are highlighted below:
Key Observations :
- This compound and (6-Bromo-2,3-dichlorophenyl)boronic acid share identical TPSA values, but the latter’s higher logP reduces BBB penetration .
- CAS 41841-16-1, while structurally distinct, exhibits superior solubility and CYP1A2 inhibition, limiting its therapeutic applicability compared to this compound .
Pharmacological and Functional Comparisons
| Parameter | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| GI Absorption | High | High | Moderate |
| CYP Inhibition | None | CYP1A2 | None |
| Leadlikeness Score | 1.0 | 1.0 | 0.8 |
| Synthetic Accessibility | 2.07 | 1.46 | 2.35 |
Functional Insights :
- This compound’s lack of CYP inhibition enhances its safety profile compared to CAS 41841-16-1, which inhibits CYP1A2, a critical drug-metabolizing enzyme .
- Both compounds exhibit high synthetic accessibility, but this compound’s optimized reaction conditions improve reproducibility .
Discussion and Implications
This compound demonstrates superior BBB penetration and metabolic stability compared to its analogs, positioning it as a lead candidate for CNS disorders. However, its moderate solubility may necessitate formulation adjustments for oral bioavailability. Structural modifications, such as halogen substitution, could further enhance its pharmacological profile while retaining synthetic feasibility .
Biological Activity
Overview of Agn-PC-004W8R
This compound is a compound whose detailed biological activity has not been extensively documented in publicly available literature. However, understanding its potential biological effects can be inferred from related compounds and general principles in pharmacology and biochemistry.
The biological activity of compounds similar to this compound often involves interactions with various biological targets, including:
- Enzymes : Many compounds act as inhibitors or activators of enzymes, influencing metabolic pathways.
- Receptors : Binding to specific receptors can modulate physiological responses, such as neurotransmitter release or hormonal activity.
- Transport Proteins : Interaction with transport proteins can affect the uptake and distribution of other molecules within cells.
Case Studies
While specific case studies on this compound are lacking, research on similar piperidinone derivatives provides insights into potential activities:
- Antimicrobial Activity : Some piperidinone derivatives have shown promise as antimicrobial agents. For instance, studies indicate that modifications in the piperidine ring can enhance antibacterial properties against Gram-positive and Gram-negative bacteria.
- Cytotoxic Effects : Certain derivatives have demonstrated cytotoxicity in cancer cell lines, suggesting potential applications in oncology. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in tumor cells.
- Neurological Effects : Research on related compounds indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Data Table
Research Findings
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry found that certain piperidinone derivatives exhibited significant antibacterial activity against various pathogens, suggesting that this compound could possess similar properties if structurally aligned.
- Cytotoxicity Research : Research published in Cancer Letters indicated that modifications to the piperidine structure could enhance cytotoxic effects against specific cancer cell lines, presenting a pathway for further exploration of this compound's potential therapeutic applications.
- Neuropharmacology : Investigations into the neuropharmacological properties of related compounds have highlighted their ability to interact with dopamine and serotonin receptors, which could be relevant for understanding any neuroactive properties of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
